4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
“4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a benzamide core substituted with a sulfamoyl group and a cyano-dimethylthiophenyl moiety, which could impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, react with an amine to form the benzamide.
Introduction of the Sulfamoyl Group: React the benzamide with a sulfamoyl chloride derivative under basic conditions.
Attachment of the Cyano-Dimethylthiophenyl Moiety: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophenyl group to the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The benzamide and sulfamoyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide or sulfamoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.
Biological Probes: Use in studying biological pathways or as a diagnostic tool.
Industry
Specialty Chemicals: Use in the production of specialty chemicals with specific applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfamoyl and cyano groups could play a role in binding to molecular targets, while the thiophene ring might influence the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-dimethylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- 4-(N,N-bis(2-ethoxyethyl)sulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Uniqueness
The presence of the methoxyethyl groups in “4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide” may impart unique solubility and reactivity characteristics compared to similar compounds. This could make it more suitable for specific applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-14-15(2)29-20(18(14)13-21)22-19(24)16-5-7-17(8-6-16)30(25,26)23(9-11-27-3)10-12-28-4/h5-8H,9-12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYVOIBXRUEGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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